2-[Cyclopentyl(methyl)amino]-5-fluorobenzaldehyde is an organic compound characterized by its unique structure, containing a cyclopentyl group attached to a methylamino moiety and a fluorinated benzaldehyde. Its molecular formula is with a molecular weight of approximately 221.28 g/mol. This compound is notable for its potential applications in pharmaceuticals and material science, particularly as a precursor in the synthesis of biologically active compounds and complex organic molecules.
2-[Cyclopentyl(methyl)amino]-5-fluorobenzaldehyde belongs to the class of aldehydes, specifically substituted benzaldehydes, and can be classified as an amine derivative due to the presence of the amino group. Its unique functional groups impart distinct chemical properties that are valuable in synthetic chemistry.
The synthesis of 2-[Cyclopentyl(methyl)amino]-5-fluorobenzaldehyde can be achieved through several methods, primarily involving the reaction of cyclopentylmethylamine with 5-fluorobenzaldehyde.
The molecular structure of 2-[Cyclopentyl(methyl)amino]-5-fluorobenzaldehyde features:
CC(C1CCCC1)N(C)C2=C(C=CC=C2F)C=O
.2-[Cyclopentyl(methyl)amino]-5-fluorobenzaldehyde can participate in various chemical reactions, including:
The mechanism of action for 2-[Cyclopentyl(methyl)amino]-5-fluorobenzaldehyde primarily revolves around its reactivity as an electrophile due to the aldehyde functional group.
2-[Cyclopentyl(methyl)amino]-5-fluorobenzaldehyde has several scientific uses:
This compound's unique properties and reactivity make it a valuable asset in both academic research and industrial applications, contributing significantly to advancements in synthetic chemistry and medicinal chemistry.
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.:
CAS No.: 7170-05-0